tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate
Overview
Description
tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate: is a complex organic compound featuring a triazolopiperazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The triazolopiperazine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclization Reaction:
Starting Materials: tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate can be synthesized through a cyclization reaction involving a suitable hydrazine derivative and a diketone.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and is conducted under reflux conditions for several hours to ensure complete cyclization.
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Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis might be carried out in large batch reactors where the reaction conditions are carefully controlled to optimize yield and purity.
Continuous Flow Process: Alternatively, continuous flow reactors can be used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate can undergo oxidation reactions using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.
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Reduction:
Reagents and Conditions: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction reactions often yield alcohols or amines, depending on the functional groups present in the starting material.
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Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Drug Discovery: Due to its triazolopiperazine core, the compound is explored for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of triazolopiperazine exhibit significant antimicrobial activity, making them candidates for the development of new antibiotics.
Industry:
Material Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The triazolopiperazine core can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and processes.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds with a piperazine core are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.
Uniqueness:
Structural Complexity: The combination of the triazole and piperazine rings in tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate provides a unique scaffold that can be further functionalized to enhance its biological activity and specificity.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
tert-butyl 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-8(15)6-5-14-7(4-11-6)12-13-9(14)16/h6,11H,4-5H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLUTYMMLXORPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN2C(=NNC2=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-70-0 | |
Record name | tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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